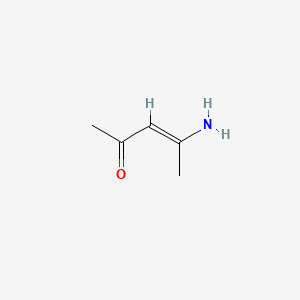

(E)-4-aminopent-3-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-aminopent-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLAYKKXCYSJSF-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310615 | |

| Record name | (3E)-4-Amino-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80012-14-2, 1118-66-7 | |

| Record name | (3E)-4-Amino-3-penten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80012-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Penten-2-one, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-4-Amino-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-penten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E)-4-Aminopent-3-en-2-one: A Comprehensive Technical Guide on a Versatile Synthetic Building Block

Foreword: The Unassuming Power of the Enaminone Scaffold

In the vast landscape of organic chemistry, certain molecular scaffolds emerge as exceptionally versatile and powerful tools. (E)-4-aminopent-3-en-2-one, a simple β-enaminone, is a prime example of such a scaffold. Though its structure is unassuming, the conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O) bestows upon it a unique and highly tunable reactivity profile.[1][2] This duality of nucleophilic and electrophilic character makes it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds, many of which form the core of biologically active molecules.[3][4] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering researchers and drug development professionals a foundational understanding of its utility and potential.

Core Chemical and Structural Properties

This compound, also known as acetylacetonamine, is the simplest primary β-enaminone.[5][6] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO | [5][7] |

| Molecular Weight | 99.13 g/mol | [5][7] |

| CAS Number | 1118-66-7 | [5][7] |

| Appearance | White to yellow/brown crystalline solid | [8][9] |

| Melting Point | 38 °C | [8][10] |

| Boiling Point | 130-131 °C | [8][10] |

| IUPAC Name | 4-aminopent-3-en-2-one | [5] |

Tautomerism and Stereochemistry: The Intramolecular Hydrogen Bond

A key feature of 4-aminopent-3-en-2-one is the existence of keto-enol and imine-enamine tautomerism. Spectroscopic and computational studies overwhelmingly confirm that the molecule exists predominantly in the enamine tautomeric form rather than the imine form.[11][]

This stability is largely attributed to the formation of a strong, intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen (C=O). This interaction creates a stable six-membered pseudo-ring, a characteristic feature of this class of compounds.[2][] This hydrogen bond significantly influences the molecule's conformation, reactivity, and spectroscopic properties. The molecule can exist as (E) and (Z) isomers; however, the (Z) isomer is generally more stable due to this intramolecular hydrogen bonding.

Spectroscopic Characterization: A Molecular Fingerprint

The unique structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and for studying its reactivity.

Vibrational Spectroscopy (FTIR & Raman)

The most telling feature in the IR spectrum is the position of the N-H and C=O stretching vibrations. Due to the strong intramolecular hydrogen bond, these bands are shifted to lower frequencies compared to compounds lacking this interaction.

-

ν(N-H): Typically observed around 3180 cm⁻¹, significantly lower than the usual 3300-3500 cm⁻¹ for free amines, indicating strong hydrogen bonding.[]

-

ν(C=O): The carbonyl stretch is also red-shifted, appearing in the region of 1600-1640 cm⁻¹, overlapping with the C=C stretch, due to conjugation and hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the structure and isomeric purity.[13]

-

¹H NMR:

-

CH₃ (acetyl): A singlet around δ 1.9-2.0 ppm.

-

CH₃ (enol): A singlet around δ 1.9-2.0 ppm.

-

CH (vinyl): A singlet around δ 5.0-5.1 ppm.

-

NH₂: A broad signal that can range from δ 5.0 to 10.0 ppm depending on the solvent and concentration, often exchanging with D₂O.

-

-

¹³C NMR:

-

C=O (carbonyl): A signal around δ 195-200 ppm.

-

C-NH₂ (vinylic): A signal around δ 160-165 ppm.

-

CH (vinylic): A signal around δ 95-100 ppm.

-

CH₃ groups: Signals in the aliphatic region around δ 20-30 ppm.

-

Mass Spectrometry

In mass spectrometry, this compound will show a clear molecular ion peak (M⁺) at m/z = 99.13, corresponding to its molecular weight.

Synthesis: A Foundational Protocol

The most common and straightforward synthesis of 4-aminopent-3-en-2-one is the condensation reaction between acetylacetone (2,4-pentanedione) and an ammonia source.[14] While various catalysts and conditions have been explored to optimize this process, the fundamental transformation remains the same.[1][15]

Standard Laboratory Protocol

Objective: To synthesize 4-aminopent-3-en-2-one via the condensation of acetylacetone with ammonia.

Materials:

-

Acetylacetone (1.0 eq)

-

Aqueous Ammonia (25-30%, excess)

-

Toluene or Benzene

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add acetylacetone and toluene.

-

Reagent Addition: Add an excess of aqueous ammonia to the flask.

-

Azeotropic Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

-

Causality: The removal of the water byproduct is critical according to Le Châtelier's principle. Failure to remove water will result in a low yield as the reaction is reversible.

-

-

Reaction Monitoring: Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with brine (saturated NaCl solution) to remove any remaining aqueous base.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often a crystalline solid of sufficient purity. If necessary, it can be further purified by recrystallization from a suitable solvent like hexane or ethyl acetate/hexane.

Chemical Reactivity: A Tale of Two Sites

The synthetic versatility of enaminones stems from the conjugated π-system, which creates distinct nucleophilic and electrophilic centers within the same molecule.[1][3]

-

Nucleophilic Sites: The nitrogen atom and the α-carbon (Cα) are electron-rich and readily react with electrophiles.

-

Electrophilic Sites: The carbonyl carbon and the β-carbon (Cβ) are electron-deficient and are susceptible to attack by nucleophiles.

mol [label=<

Nuc [shape=plaintext, label="Nucleophilic Sites\n(React with E⁺)", fontcolor="#34A853"]; Elec [shape=plaintext, label="Electrophilic Sites\n(React with Nu⁻)", fontcolor="#EA4335"];

// Invisible nodes for positioning arrows N_pos [pos="1.1,1.8!", shape=point]; Ca_pos [pos="1.8,1.2!", shape=point]; Cb_pos [pos="2.8,1.2!", shape=point]; CO_pos [pos="3.5,1.8!", shape=point];

// Edges from labels to molecule positions Nuc -> N_pos [arrowhead=curve, color="#34A853"]; Nuc -> Ca_pos [arrowhead=curve, color="#34A853"]; Elec -> Cb_pos [arrowhead=curve, color="#EA4335"]; Elec -> CO_pos [arrowhead=curve, color="#EA4335"]; } endom Caption: Nucleophilic and electrophilic sites in the enaminone scaffold.

This ambident reactivity makes 4-aminopent-3-en-2-one a cornerstone for synthesizing five- and six-membered heterocycles, which are privileged structures in medicinal chemistry.[15][16] For example, it can react with hydrazines to form pyrazoles, with guanidine to form pyrimidines, and can undergo Paal-Knorr type reactions to yield substituted pyrroles.

Applications in Drug Development and Beyond

The enaminone moiety is recognized as a potent pharmacophore, and compounds containing this scaffold have demonstrated a wide spectrum of biological activities.[3][16]

-

Anticonvulsant Activity: Numerous enaminone derivatives have been synthesized and evaluated for their potential as anticonvulsant agents.[16]

-

Anti-inflammatory and Antitumor Agents: The scaffold is present in molecules with demonstrated anti-inflammatory and antitumor properties.[3][4]

-

Antibacterial and Antifungal Activity: Enaminones serve as intermediates for antibiotics and other antimicrobial agents.[3][15]

-

Ligands in Coordination Chemistry: The N,O-bidentate nature of the enaminone allows it to act as an excellent chelating ligand for various metal ions, with applications in catalysis and materials science.[1][17]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-aminopent-3-en-2-one is classified as an irritant.[5][7][9]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust.[9]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[7][8]

Conclusion

This compound is far more than a simple organic molecule; it is a powerful and versatile platform for chemical innovation. Its straightforward synthesis, combined with its rich and predictable reactivity, makes it an indispensable tool for synthetic and medicinal chemists. A thorough understanding of its properties, as detailed in this guide, empowers researchers to harness its full potential in the construction of complex molecular architectures, from novel therapeutics to advanced materials. The continued exploration of enaminone chemistry promises to unlock new pathways in drug discovery and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-3-penten-2-one | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-3-penten-2-one price,buy 4-Amino-3-penten-2-one - chemicalbook [chemicalbook.com]

- 7. 4-氨基-3-戊烯-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Amino-3-penten-2-one CAS#: 1118-66-7 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. chembk.com [chembk.com]

- 11. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. 4-Amino-3-penten-2-one(1118-66-7) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. acgpubs.org [acgpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. 4-[(4-Methylphenyl)amino]pent-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Crystal Structure Analysis of (E)-4-aminopent-3-en-2-one: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminones are a versatile class of organic compounds characterized by the N-C=C-C=O conjugated system.[1] This structural motif imparts unique electronic and reactive properties, making them valuable intermediates in the synthesis of various heterocyclic and biologically active molecules.[1][2] Their utility in medicinal chemistry is notable, with derivatives exhibiting a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.[1][3] A thorough understanding of their solid-state structure is paramount for rational drug design and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the crystal structure analysis of a fundamental enaminone, (E)-4-aminopent-3-en-2-one. We will delve into the synthetic protocol, the principles of single-crystal X-ray diffraction, and a detailed analysis of the resulting structural data. The causality behind experimental choices will be emphasized to provide field-proven insights for researchers in organic chemistry and drug development.

I. Synthesis and Crystallization of this compound

The preparation of high-quality single crystals is the cornerstone of successful X-ray crystallographic analysis. The synthesis of this compound is typically achieved through the reaction of acetylacetone with ammonia.[4]

Experimental Protocol: Synthesis

A convenient method for the synthesis of 4-aminopent-3-en-2-one involves the reaction of warm acetylacetone with dry, gaseous ammonia.[4] An alternative approach involves the direct reaction of acetylacetone with an aqueous or alcoholic solution of ammonia.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add acetylacetone (1 equivalent).

-

Reagent Addition: Slowly add a concentrated aqueous solution of ammonia (2 equivalents) to the stirred acetylacetone at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 40°C.

-

Reaction Monitoring: Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, the excess ammonia and water are removed under reduced pressure. The resulting crude product is a yellow to brown crystalline solid.[]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pale yellow crystals.[6]

Experimental Protocol: Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical step that often requires careful optimization of conditions.

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. A solvent system where the compound is soluble at elevated temperatures and sparingly soluble at room temperature is ideal.

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature over several days.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator (2-8°C) may promote crystal growth.[7]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, leading to the formation of crystals.

II. Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the three-dimensional arrangement of atoms within a crystal.

Experimental Protocol: Data Collection and Structure Refinement

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[8] The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data.

III. Analysis of the Crystal Structure of this compound

The crystal structure of this compound reveals key insights into its molecular geometry and intermolecular interactions. While a specific CIF file for the parent compound is not publicly available, analysis of related structures and spectroscopic data allows for a detailed description of its expected features.[][8]

Molecular Geometry

The molecule is expected to be nearly planar due to the delocalization of π-electrons across the N-C=C-C=O conjugated system. The (E) configuration refers to the stereochemistry about the C=C double bond. A significant feature of enaminones is the presence of a strong intramolecular N-H···O hydrogen bond, which forms a six-membered pseudo-ring.[2][8] This interaction contributes to the planarity and stability of the molecule.

Crystallographic Data Summary

The following table summarizes the expected crystallographic data for this compound based on analyses of similar enaminone structures.

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ | Defines the symmetry operations within the unit cell.[8] |

| a (Å) | 7 - 10 | Unit cell dimension. |

| b (Å) | 8 - 12 | Unit cell dimension. |

| c (Å) | 15 - 20 | Unit cell dimension. |

| α, γ (°) | 90 | Unit cell angles. |

| β (°) | 90 - 110 | Unit cell angle. |

| V (ų) | ~1000 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell.[8] |

| Intramolecular N-H···O (Å) | 2.6 - 2.7 | Distance of the intramolecular hydrogen bond.[] |

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are expected to be linked by intermolecular hydrogen bonds. The primary amino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.[9] These interactions, along with weaker C-H···O interactions, will likely lead to the formation of a three-dimensional supramolecular network.[8] The specific packing arrangement will be dictated by the interplay of these directional hydrogen bonds and non-directional van der Waals forces to achieve the most thermodynamically stable crystal lattice.

IV. Implications for Drug Development

A detailed understanding of the crystal structure of this compound and its derivatives is crucial for drug development for several reasons:

-

Structure-Activity Relationship (SAR) Studies: The precise three-dimensional structure provides a basis for understanding how modifications to the molecule will affect its biological activity.

-

Polymorphism: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing polymorphs.

-

Rational Drug Design: The knowledge of the crystal structure allows for the rational design of new molecules with improved efficacy and safety profiles. By understanding the key intermolecular interactions, researchers can design molecules that bind more effectively to their biological targets.

Conclusion

The crystal structure analysis of this compound provides fundamental insights into the solid-state behavior of enaminones. The interplay of a strong intramolecular hydrogen bond and a network of intermolecular interactions governs the molecular conformation and crystal packing. This detailed structural information is invaluable for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the rational design of new molecules with tailored properties.

References

- 1. researchgate.net [researchgate.net]

- 2. (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. researchgate.net [researchgate.net]

- 6. 4-Amino-3-penten-2-one CAS#: 1118-66-7 [m.chemicalbook.com]

- 7. 4-Amino-3-penten-2-one 97 1118-66-7 [sigmaaldrich.com]

- 8. 4-(2-Chlorophenylamino)-pent-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Physical properties of (E)-4-aminopent-3-en-2-one

An In-Depth Technical Guide to the Physical Properties of (E)-4-aminopent-3-en-2-one

Abstract

This compound, a prominent member of the enaminone class of compounds, serves as a versatile synthon in organic chemistry and holds significance in the development of novel chemical entities. This technical guide provides a comprehensive examination of its fundamental physical properties, molecular structure, and spectroscopic profile. By integrating established data with practical, field-proven methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, characterization, and application of this compound. The causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure both technical accuracy and practical utility.

Core Physicochemical Identity

This compound, also known as acetylacetonamine, is a crystalline solid under standard conditions.[1] Its identity is rooted in a unique molecular architecture that dictates its physical behavior and chemical reactivity. The compound's properties are summarized below, followed by a detailed discussion.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO | [2][3][4] |

| Molecular Weight | 99.13 g/mol | [3][5] |

| CAS Number | 1118-66-7 | [1][3][6] |

| Appearance | White, yellow, or orange to brown crystalline solid/powder | [1][2][7] |

| Melting Point | 36 - 41 °C | [2][4][5][7][8][9] |

| Boiling Point | 130 - 131 °C | [1][2][5][7] |

| Flash Point | 209 - 213 °C | [1][2][7] |

| Water Solubility | Insoluble | [1][2][7] |

| Density (Estimate) | 1.034 g/cm³ | [1][2][5][7] |

State, Appearance, and Purity Implications

At ambient temperature, this compound is a solid, typically described as a powder or crystalline material. The color can range from white to yellow, orange, or even brown, which may be indicative of purity levels or the presence of minor impurities.[1][2][7] For applications in drug development or high-precision synthesis, a pale yellow to white appearance is generally preferred.

Thermal Properties: Melting and Boiling Points

The melting point of this compound is consistently reported in the range of 38-39 °C.[4][5][8] Commercial sources may provide a slightly wider range, such as 36-41 °C, to account for batch-to-batch variability.[9] A sharp melting point within this range is a primary indicator of high purity. A broad melting range, conversely, suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required for phase transition.

The boiling point is documented at 130-131 °C.[1][2][7] It is critical to distinguish this from the flash point (209-213 °C), which is the lowest temperature at which vapors will ignite with an ignition source.[1][2][7] This relatively high flash point suggests moderate flammability under standard laboratory conditions.

Solubility Profile

The compound is reported as insoluble in water.[1][2][7] This is an expected characteristic given the molecule's predominantly nonpolar hydrocarbon backbone, despite the presence of polar amine and carbonyl groups. The strong intramolecular hydrogen bond (discussed in Section 2) also reduces the availability of these groups to form hydrogen bonds with water molecules, further limiting aqueous solubility. Based on its structure, it is anticipated to exhibit good solubility in a range of organic solvents, including chlorinated solvents (e.g., dichloromethane), ethers (e.g., THF), and alcohols (e.g., ethanol, methanol).

Molecular Structure and Spectroscopic Characterization

The physical properties of this compound are a direct consequence of its molecular structure. Spectroscopic analysis provides an empirical window into this structure, confirming its functional groups, connectivity, and stereochemistry.

Tautomerism and the Stability of the Enamine Form

This compound is an enaminone, a class of compounds characterized by an amine group attached to a double bond, which is conjugated with a carbonyl group. It exists in tautomeric equilibrium with its imine form. However, the enamine tautomer is significantly stabilized by two key factors:

-

Conjugation: The lone pair on the nitrogen atom participates in resonance with the π-system of the double bond and the carbonyl group, delocalizing electron density across the molecule.

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the amine proton and the carbonyl oxygen, creating a stable six-membered pseudo-ring.

Spectroscopic studies have confirmed that the compound exists predominantly in the enamine form.[10]

References

- 1. 4-Amino-3-penten-2-one CAS#: 1118-66-7 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 4-Amino-3-penten-2-one | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-aminopent-3-en-2-one - Wikidata [wikidata.org]

- 5. chembk.com [chembk.com]

- 6. 3-Penten-2-one, 4-amino- [webbook.nist.gov]

- 7. 4-Amino-3-penten-2-one price,buy 4-Amino-3-penten-2-one - chemicalbook [chemicalbook.com]

- 8. 3-Penten-2-one, 4-amino- [webbook.nist.gov]

- 9. 4-Amino-3-penten-2-one, 96% | Fisher Scientific [fishersci.ca]

- 10. Vibrational assignment of 4-amino-3-penten-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-4-aminopent-3-en-2-one: Synthesis, Reactivity, and Applications in Modern Chemistry

(E)-4-aminopent-3-en-2-one (CAS Number: 1118-66-7) , a seemingly simple enaminone, represents a cornerstone building block in synthetic organic chemistry. Its unique conjugated system, possessing both nucleophilic and electrophilic sites, renders it a highly versatile precursor for the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. This guide provides an in-depth technical overview of its synthesis, fundamental chemical properties, reactivity, and key applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Core Molecular Characteristics and Physicochemical Properties

This compound, also known as acetylacetonamine, is a crystalline solid at room temperature, typically appearing as a white to pale yellow powder.[1] Its structure is characterized by a conjugated system involving a ketone, an alkene, and an amine functional group. This electronic arrangement is central to its reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1118-66-7 | [2] |

| Molecular Formula | C₅H₉NO | [2] |

| Molecular Weight | 99.13 g/mol | [2] |

| Melting Point | 38-43 °C | [3] |

| Boiling Point | 130-131 °C | [4] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

The molecule exists predominantly in the enamine tautomeric form, which is stabilized by an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen. This feature significantly influences its chemical behavior and spectroscopic signature.[5]

Synthesis of this compound: A Practical and Efficient Protocol

The most common and efficient synthesis of this compound involves the condensation of acetylacetone (2,4-pentanedione) with ammonia. This reaction is straightforward and can be performed under mild conditions, making it accessible in most laboratory settings.

Reaction Scheme: Synthesis from Acetylacetone and Ammonia

Caption: Synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol:

Materials:

-

Acetylacetone (reagent grade)

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

Sodium chloride (NaCl)

-

Diethyl ether (anhydrous)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, slowly add concentrated aqueous ammonia to an equimolar amount of acetylacetone in a flask with stirring. The reaction is exothermic, and a white precipitate of the ammonium salt may initially form.[6]

-

Allow the reaction mixture to stand at room temperature in a closed flask for 24 hours. Alternatively, for a more rapid procedure, heat the mixture on a steam bath for 15-30 minutes.[3][6]

-

After the reaction is complete, saturate the resulting yellow solution with sodium chloride to decrease the solubility of the product in the aqueous phase.

-

Extract the aqueous solution with several portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from cold diethyl ether to obtain pure, crystalline this compound. A yield of 85-90% can be expected with this method.[3]

Causality in Experimental Choices: The use of concentrated ammonia drives the equilibrium towards the formation of the enaminone. Saturating the aqueous layer with NaCl is a common "salting out" technique that enhances the partitioning of the organic product into the ether layer. Recrystallization is a standard purification method for solid compounds, and cold ether is an effective solvent for obtaining high-purity crystals of the final product.

Spectroscopic Characterization and Tautomerism

The structural elucidation of this compound relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy. These methods also provide evidence for its predominant tautomeric form.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by several key absorption bands that confirm its enaminone structure.[5]

Table 2: Key IR Vibrational Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~3180 | N-H stretch | Indicates the presence of the amine group and suggests involvement in hydrogen bonding.[5] |

| ~1610 | C=O stretch (conjugated) | The lower frequency compared to a typical ketone (~1715 cm⁻¹) is due to conjugation and intramolecular hydrogen bonding. |

| ~1570 | C=C stretch | Confirms the presence of the alkene functionality within the conjugated system. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

Table 3: ¹H and ¹³C NMR Peak Assignments (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.9 | s | -CH₃ (acetyl group) |

| ~2.0 | s | -CH₃ (attached to C=C) | |

| ~5.0 | s | =CH- (vinylic proton) | |

| ~9.8 (broad) | s | -NH₂ | |

| ¹³C | ~28.5 | -CH₃ (acetyl group) | |

| ~19.0 | -CH₃ (attached to C=C) | ||

| ~96.0 | =CH- (vinylic carbon) | ||

| ~162.0 | C=C-NH₂ | ||

| ~195.0 | C=O (ketone) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Tautomerism: The Dominance of the Enamine Form

This compound can theoretically exist in equilibrium between the keto-enamine and the keto-imine tautomeric forms. However, spectroscopic evidence overwhelmingly supports the predominance of the keto-enamine tautomer.[5][7]

References

- 1. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vibrational assignment of 4-amino-3-penten-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to (E)-4-Aminopent-3-en-2-one: Synthesis, Characterization, and Applications in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-aminopent-3-en-2-one, a prominent member of the β-enaminone class, stands as a cornerstone scaffold in modern organic synthesis and medicinal chemistry. Its unique conjugated system, featuring both nucleophilic and electrophilic centers, imparts exceptional reactivity and versatility, making it a prized intermediate for the construction of diverse and complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, rigorous spectroscopic characterization, and mechanistic insights into its reactivity. Furthermore, it explores its critical role as a building block in the development of pharmacologically relevant heterocyclic compounds, supported by detailed protocols and workflow visualizations. This document is intended to serve as an authoritative resource for researchers and drug development professionals seeking to leverage the synthetic potential of this powerful intermediate.

Introduction: The Versatile Enaminone Core

The β-enaminone moiety, characterized by a conjugated system of an amine, an alkene, and a ketone (N-C=C-C=O), is a privileged scaffold in organic chemistry.[1] This arrangement creates a molecule with multiple reactive sites, capable of acting as both a nucleophile (at the nitrogen and α-carbon) and an electrophile (at the β-carbon and carbonyl carbon).[1] This dual reactivity makes enaminones, such as this compound, highly valuable precursors for a wide array of chemical transformations.

1.1. IUPAC Nomenclature and Structural Features

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (3E)-4-aminopent-3-en-2-one .[2] Let's dissect this name:

-

pent- : Indicates a five-carbon chain.

-

-3-en- : A carbon-carbon double bond is located at the third carbon position.

-

-2-one : A ketone functional group is present on the second carbon.

-

4-amino- : An amino group (-NH₂) is attached to the fourth carbon.

-

(3E)- : This prefix specifies the stereochemistry around the double bond. The higher priority groups on each carbon of the double bond (the amino group on C4 and the acetyl group on C3) are on opposite sides (Entgegen in German).

The structure is stabilized by a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, which contributes to its stability and influences its reactivity.[3]

1.2. Significance in Medicinal Chemistry

The enaminone scaffold is a key pharmacophore found in numerous biologically active compounds.[1] Derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor effects.[1][3] The ability to readily synthesize diverse heterocyclic systems from this compound makes it a compound of significant interest in drug discovery programs.[4]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the condensation reaction between acetylacetone (2,4-pentanedione) and an ammonia source.

2.1. Causality in Synthetic Route Selection

The reaction leverages the electrophilic nature of the carbonyl carbons in acetylacetone and the nucleophilicity of ammonia. Acetylacetone exists in equilibrium with its enol tautomer. The reaction proceeds via nucleophilic attack of ammonia on one of the carbonyl groups, followed by dehydration to form the enaminone. Using aqueous ammonia offers a practical and high-yielding alternative to methods requiring anhydrous conditions or gaseous ammonia.[5]

2.2. Detailed Experimental Protocol

This protocol is adapted from a reported convenient synthesis.[5]

Objective: To synthesize this compound from acetylacetone and concentrated ammonia.

Materials:

-

Acetylacetone (2.0 g, 20 mmol)

-

Concentrated aqueous ammonia (3 mL, d=0.880)

-

Closed flask

Procedure:

-

Slowly add concentrated ammonia (3 mL) to acetylacetone (2.0 g) in a flask.

-

An initial exothermic reaction will occur, forming a white precipitate of the ammonium salt.

-

Seal the flask and allow the reaction mixture to stand at room temperature for 24 hours.

-

Over this period, the precipitate will dissolve, yielding a clear, yellow solution of this compound. The reaction is essentially quantitative.

-

For a more rapid synthesis, a mixture of acetylacetone (2.0 g) and concentrated ammonia (20 mL) can be heated on a steam bath for 15 minutes to yield the product solution.[5]

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the acetylacetone spot. The final product can be used directly for many applications or purified further by recrystallization or distillation under reduced pressure if required.

Spectroscopic and Physicochemical Properties

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

3.1. Data Summary

| Property | Value | Reference |

| IUPAC Name | (3Z)-4-aminopent-3-en-2-one | [6] |

| CAS Number | 1118-66-7 | [7] |

| Molecular Formula | C₅H₉NO | [7] |

| Molecular Weight | 99.13 g/mol | |

| Appearance | Solid | |

| Storage Temp. | 2-8°C |

3.2. Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that confirm the structure. Expected peaks include singlets for the two methyl groups, a signal for the vinyl proton, and a broad signal for the two amine protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals corresponding to the two methyl carbons, the vinyl carbons, the carbonyl carbon, and the carbon bearing the amino group.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying key functional groups. A strong intramolecular hydrogen bond is suggested by the observed N-H stretching frequency around 3180 cm⁻¹.[] The spectrum will also feature characteristic C=O and C=C stretching vibrations. A gas-phase IR spectrum is available in the NIST Chemistry WebBook.[7]

Chemical Reactivity and Mechanistic Pathways

The rich chemistry of this compound stems from its conjugated electronic structure, which can be represented by several resonance forms. This delocalization creates multiple sites susceptible to either nucleophilic or electrophilic attack.

4.1. The Ambident Nature of Enaminones

Enaminones are classic examples of ambident nucleophiles/electrophiles.[1]

-

Nucleophilic Sites: The nitrogen atom and the α-carbon (C2) are electron-rich and can react with various electrophiles.

-

Electrophilic Sites: The β-carbon (C3) and the carbonyl carbon are electron-deficient and are targets for nucleophilic attack. This includes Michael additions at the β-position.[10]

This reactivity is harnessed in cycloaddition and condensation reactions to build more complex molecular frameworks.

4.2. Visualization of Reactivity

Caption: Reactivity pathways of this compound.

Applications in Drug Development: Synthesis of Heterocycles

A primary application of this compound is in the synthesis of heterocyclic compounds, particularly pyrimidines, which are core structures in many pharmaceuticals and are integral components of DNA and RNA.[11][12]

5.1. Case Study: Pyrimidine Synthesis

The synthesis of a pyrimidine ring from this compound is a classic example of a [3+3] cycloaddition. The enaminone provides a three-carbon fragment (C-C-C) that reacts with a three-atom fragment containing two nitrogen atoms (N-C-N), such as guanidine or urea.[11] This reaction is one of the most widely used methods for constructing the pyrimidine core.[11]

5.2. Experimental Workflow: From Enaminone to Pyrimidine

The following workflow outlines the general steps for synthesizing a substituted pyrimidine, a key step in the development of many drug candidates, including those used in cancer therapy.[13]

Caption: Workflow for pyrimidine synthesis.

This efficient pathway allows for the creation of libraries of pyrimidine derivatives for high-throughput screening in drug discovery campaigns. The substituents on the final pyrimidine ring can be varied by choosing different starting materials, enabling fine-tuning of the molecule's biological activity.[14]

Conclusion

This compound is more than a simple organic molecule; it is a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. Its straightforward, high-yield synthesis, combined with its rich and predictable reactivity, secures its role as an indispensable building block for the discovery and development of new therapeutic agents. This guide has provided the fundamental knowledge, from synthesis to application, required for researchers to confidently and effectively utilize this important chemical intermediate in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Amino-3-penten-2-one price,buy 4-Amino-3-penten-2-one - chemicalbook [chemicalbook.com]

- 3. Buy 4-Amino-3-penten-2-one | 1118-66-7 [smolecule.com]

- 4. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Penten-2-one, 4-amino- [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bu.edu.eg [bu.edu.eg]

- 12. researchgate.net [researchgate.net]

- 13. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Technical Guide: Determination of the Molecular Weight of (E)-4-aminopent-3-en-2-one

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the molecular weight of (E)-4-aminopent-3-en-2-one. We will delve into both the theoretical calculation based on its chemical formula and the experimental verification using mass spectrometry, underpinned by a foundation of scientific integrity and practical expertise.

Introduction to this compound

This compound, an enaminone, is a valuable building block in organic synthesis. Its structure, featuring a conjugated system of a carbonyl group and an enamine, imparts unique reactivity, making it a precursor for various heterocyclic compounds and molecules of pharmaceutical interest. An accurate determination of its molecular weight is a fundamental first step in its characterization, ensuring sample purity and confirming its identity before its use in further research and development.

Theoretical Molecular Weight Calculation

The theoretical molecular weight of a compound is calculated using its molecular formula and the standard atomic weights of its constituent elements.

Molecular Formula

The molecular formula for this compound is C₅H₉NO [1][2][3][4][5]. This indicates that each molecule is composed of:

-

5 Carbon (C) atoms

-

9 Hydrogen (H) atoms

-

1 Nitrogen (N) atom

-

1 Oxygen (O) atom

Atomic Weights

To calculate the molecular weight, we use the standard atomic weights of each element, which represent a weighted average of the masses of their naturally occurring isotopes[6][7].

-

Hydrogen (H): 1.008 amu[9]

Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule:

MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

MW = (5 × 12.011) + (9 × 1.008) + (1 × 14.007) + (1 × 15.999)

MW = 60.055 + 9.072 + 14.007 + 15.999

MW = 99.133 g/mol

This calculated value is consistent with published data for 4-amino-3-penten-2-one[1][2][3].

Data Summary Table

| Element | Symbol | Count | Atomic Weight (amu) | Total Mass (amu) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 99.133 |

Experimental Verification by Mass Spectrometry

While the theoretical molecular weight provides a precise expected value, experimental verification is crucial for confirming the identity and purity of a synthesized or procured sample. Mass spectrometry is the gold-standard technique for this purpose, as it measures the mass-to-charge ratio (m/z) of ionized molecules.

Principle of Mass Spectrometry

In its simplest form, a mass spectrometer performs three essential functions:

-

Ionization: The sample molecules are converted into gaseous ions.

-

Mass Analysis: The ions are sorted based on their mass-to-charge ratio in a magnetic or electric field.

-

Detection: The separated ions are detected, and their relative abundance is recorded.

The resulting mass spectrum plots ion intensity versus m/z, where the peak corresponding to the intact molecule's ion (the molecular ion) confirms its molecular weight.

Workflow for Molecular Weight Determination

Caption: Workflow for the experimental determination of the molecular weight of this compound using mass spectrometry.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for determining the molecular weight of this compound using ESI-MS, a soft ionization technique suitable for this type of molecule.

Materials:

-

This compound sample

-

HPLC-grade methanol or acetonitrile

-

Formic acid (optional, for enhancing protonation)

-

Calibrated mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol or acetonitrile.

-

From the stock solution, prepare a dilute sample for analysis, typically in the range of 1-10 µg/mL, using the same solvent.

-

For positive ion mode, it can be beneficial to add 0.1% formic acid to the final solution to promote the formation of protonated molecules ([M+H]⁺).

-

-

Instrument Setup and Calibration:

-

Ensure the mass spectrometer is properly calibrated according to the manufacturer's guidelines using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the solvent system and analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-200) to observe the expected molecular ion.

-

-

Data Analysis:

-

Examine the resulting mass spectrum for the presence of the molecular ion. Given the basic nitrogen atom, the most likely observed ion will be the protonated molecule, [M+H]⁺.

-

The expected m/z for the protonated molecule would be the molecular weight of the neutral molecule plus the mass of a proton (approximately 1.007 amu).

-

Therefore, the expected m/z for [M+H]⁺ is approximately 99.133 + 1.007 = 100.140.

-

The presence of a prominent peak at or very near this m/z value provides strong experimental evidence for the correct molecular weight of this compound.

-

Conclusion

The molecular weight of this compound has been established through both theoretical calculation and a proposed experimental verification method. The calculated molecular weight of 99.133 g/mol serves as a critical parameter for any researcher working with this compound. The outlined mass spectrometry protocol provides a robust and reliable means to confirm this value experimentally, ensuring the integrity of the material used in further scientific endeavors.

References

- 1. 4-Amino-3-penten-2-one, 96% | Fisher Scientific [fishersci.ca]

- 2. chembk.com [chembk.com]

- 3. 4-Amino-3-penten-2-one | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. byjus.com [byjus.com]

- 9. quora.com [quora.com]

- 10. #7 - Nitrogen - N [hobart.k12.in.us]

- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Atomic Number and Atomic Mass of Oxygen - Oreate AI Blog [oreateai.com]

- 13. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Stability and Storage of (E)-4-aminopent-3-en-2-one

Introduction

(E)-4-aminopent-3-en-2-one, an enaminone of significant interest in synthetic chemistry and drug discovery, serves as a versatile building block for the synthesis of various heterocyclic compounds. Its utility in the preparation of pharmaceuticals and other biologically active molecules underscores the critical need for a thorough understanding of its stability and optimal storage conditions. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on maintaining the integrity of this compound.

Overview of this compound: Structure and Properties

This compound, also known as acetylacetonamine, possesses a conjugated system with amino and keto functionalities. This structure is responsible for its chemical reactivity and, consequently, its susceptibility to degradation.

-

IUPAC Name: this compound

-

CAS Number: 1118-66-7[1]

Significance and Applications in Research and Development

Enaminones, including this compound, are valuable intermediates in organic synthesis. They are precursors to a wide array of heterocyclic compounds such as pyridines, pyrimidines, and pyrroles, many of which form the core of pharmacologically active agents. Their application extends to the development of anticonvulsants and other therapeutics, making the purity and stability of the starting enaminone paramount to the success of these synthetic endeavors.[4][5]

The Critical Importance of Stability and Proper Storage

Degradation of this compound can lead to the formation of impurities that may compromise the yield and purity of subsequent reactions, and in a pharmaceutical context, could introduce potentially harmful substances into the final product. A comprehensive understanding of its degradation pathways is therefore essential for developing robust storage and handling protocols, ensuring the reliability and reproducibility of experimental results.

Physicochemical Properties Influencing Stability

The stability of this compound is intrinsically linked to its physicochemical properties.

Chemical Structure and Functional Groups

The molecule's enamine and ketone functional groups, connected by a carbon-carbon double bond, create a conjugated system that is susceptible to both nucleophilic and electrophilic attack. The nitrogen atom's lone pair of electrons delocalizes into the double bond and the carbonyl group, influencing the molecule's reactivity.

Physical Properties

| Property | Value | Reference |

| Appearance | Orange to brown powder or solid | [1] |

| Melting Point | 38 °C | [1][6] |

| Boiling Point | 130-131 °C | [1][6] |

| Solubility | Insoluble in water | [1] |

The low melting point of this compound suggests that it should be stored in a temperature-controlled environment to prevent physical changes. Its insolubility in water is a key factor in its hydrolytic degradation, which primarily occurs at the interface of the solid and any aqueous medium.

Degradation Pathways of this compound

The primary degradation pathway for this compound is hydrolysis, with oxidation and photolysis as potential secondary routes.

Hydrolysis: The Primary Degradation Route

Enaminones are known to be susceptible to hydrolysis, particularly under acidic conditions.[7] The hydrolysis of this compound regenerates the starting materials: acetylacetone and ammonia.

The acid-catalyzed hydrolysis is initiated by the protonation of the enamine nitrogen, which increases the electrophilicity of the β-carbon. This is followed by the nucleophilic attack of water, leading to a tetrahedral intermediate that subsequently collapses to yield the final products. A study on a similar enaminone, E118, demonstrated rapid hydrolysis in 0.1 M hydrochloric acid, supporting this mechanism.[7]

Caption: Acid-catalyzed hydrolysis of this compound.

The stability of enaminones is highly pH-dependent. While they degrade rapidly in acidic conditions, they exhibit greater stability in neutral to alkaline environments. The aforementioned study on enaminone E118 showed significant stability in 0.1 M sodium hydroxide and a phosphate buffer at pH 7.5.[7] This suggests that maintaining a neutral or slightly basic pH is crucial for preventing hydrolysis of this compound.

The primary degradation products of hydrolysis are acetylacetone and ammonia. In a drug development setting, the presence of unreacted starting materials can be problematic.

Oxidation and Photolysis: Potential Secondary Pathways

The enamine moiety can be susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of various oxidized byproducts. The Safety Data Sheet for this compound indicates that it is air sensitive, necessitating storage under an inert atmosphere.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, strict adherence to proper storage and handling protocols is essential.

Standard Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and prevent melting.[3] |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Moisture | Exclude | To prevent hydrolysis. |

| Carbon Dioxide | Exclude | To prevent reaction with the basic amino group. |

| Light | Protect from light | To prevent potential photodegradation. |

For long-term storage, amber glass vials with tight-fitting caps are recommended. For highly sensitive applications, specialized packaging such as Sure/Seal™ bottles, which allow for the withdrawal of the compound via syringe under an inert atmosphere, should be used.

Handling of this compound in the Laboratory

Due to its sensitivity to air and moisture, this compound should be handled in a controlled environment.

-

Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of dry inert gas.

-

Inert Atmosphere: All manipulations should be performed in a glove box or using Schlenk line techniques.

-

Weighing: Weigh the required amount of the compound in a sealed container within the inert atmosphere.

-

Transfer: Use a powder funnel or other appropriate tools to transfer the solid to the reaction vessel under a positive pressure of inert gas.

-

Sealing: Immediately seal the reaction vessel after the addition of the compound.

Caption: Workflow for handling air-sensitive this compound.

When preparing solutions, use anhydrous solvents and maintain an inert atmosphere. If a solution needs to be stored for a short period, it should be kept in a sealed container under an inert gas and refrigerated.

Safety Precautions

This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Experimental Design for Stability Assessment

To formally assess the stability of this compound, a well-designed stability study following established guidelines is necessary.

ICH Guidelines for Stability Testing

The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products. These guidelines outline the requirements for long-term (real-time) and accelerated stability studies.

Protocol for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

The objective is to subject this compound to stress conditions to induce degradation and identify the resulting degradants.

-

Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Neutral Hydrolysis: Water at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat at a temperature below the melting point (e.g., 50°C).

-

Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Caption: Workflow for a forced degradation study.

Protocol for Long-Term and Accelerated Stability Studies

-

Long-Term Study: 2-8°C for a minimum of 12 months. Timepoints: 0, 3, 6, 9, 12, 18, 24 months.

-

Accelerated Study: 25°C/60% RH or 40°C/75% RH for 6 months. Timepoints: 0, 3, 6 months.

The compound should be stored in its intended long-term storage container and closure system.

Analytical Methods for Stability Indicating Assays

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the increase in its degradation products.

A reverse-phase HPLC method with UV detection is typically used for the assay and impurity profiling of enaminones. The method must be able to resolve the parent compound from all potential degradation products.

LC-MS is a powerful tool for the identification and structural elucidation of degradation products observed during forced degradation and stability studies.[7]

Data Interpretation and Shelf-Life Determination

Analyzing Degradation Profiles

The data from the stability studies are used to determine the rate of degradation. The concentration of this compound and its degradation products are plotted against time.

Establishing Acceptance Criteria

Acceptance criteria for the assay of the active substance and the levels of specified and unspecified impurities should be established based on the data from representative batches.

Estimating Shelf-Life

The shelf-life is the period during which the substance is expected to remain within its approved specification under the defined storage conditions. This is determined by extrapolating the long-term stability data.

Conclusion

The stability of this compound is a critical factor that influences its utility in research and development. This guide has outlined the key factors affecting its stability, with hydrolysis being the primary degradation pathway, particularly in acidic conditions. Adherence to the recommended storage conditions of 2-8°C under an inert atmosphere and protection from light and moisture is paramount. Proper handling techniques, especially for an air-sensitive compound, are essential to maintain its purity. A systematic approach to stability testing, following established guidelines, will ensure the quality and reliability of this compound for its intended applications.

References

- 1. ehs.umich.edu [ehs.umich.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. web.mit.edu [web.mit.edu]

- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Bases from (E)-4-aminopent-3-en-2-one

Abstract

This comprehensive guide provides detailed protocols and scientific rationale for the synthesis of Schiff bases derived from (E)-4-aminopent-3-en-2-one. Designed for researchers, medicinal chemists, and materials scientists, this document outlines both conventional and green synthetic methodologies, thorough characterization techniques, and an overview of the significant applications of these compounds. By explaining the causality behind experimental choices and integrating self-validating steps within each protocol, this guide serves as an authoritative resource for the reliable synthesis and analysis of this versatile class of ligands.

Introduction: The Significance of β-Enaminone Schiff Bases

This compound is a valuable bifunctional precursor belonging to the class of β-enaminones. Its structure features a nucleophilic amine group and a conjugated keto-enol system, making it an excellent starting material for the synthesis of a wide variety of heterocyclic and coordination compounds. The condensation of its primary amine with a carbonyl group from an aldehyde or ketone yields a Schiff base, a compound characterized by an azomethine or imine group (-C=N-).[1][2][3]

These resulting Schiff bases are not merely synthetic curiosities; they are "privileged ligands" in coordination chemistry, capable of forming stable complexes with a vast array of transition metal ions.[4] This ability stems from the electron-donating nitrogen atom of the imine group.[5] The coordination of a metal ion modulates the electronic and steric properties of the central atom, leading to complexes with significant applications in catalysis, materials science, and pharmacology.[4][6][7] The biological activities of these Schiff bases and their metal complexes are extensive, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antitumor properties.[1][2][5][8]

This guide provides the necessary protocols to synthesize these valuable compounds, empowering researchers to explore their full potential.

Scientific Principles: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and can be catalyzed by either acid or base.[2]

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Proton Transfer: A proton transfer occurs, leading to the formation of a neutral intermediate known as a carbinolamine or hemiaminal.

-

Dehydration: Under mild heating or catalysis, the carbinolamine undergoes dehydration (loss of a water molecule) to form the stable imine (Schiff base) product.[9]

The reaction is often driven to completion by removing the water formed, typically through azeotropic distillation or by using a dehydrating agent.

Caption: General reaction mechanism for Schiff base formation.

Synthetic Protocols

This section details two distinct, reliable methods for synthesizing Schiff bases from this compound.

Protocol 1: Conventional Synthesis via Reflux

This classic method is robust and suitable for a wide range of aromatic aldehydes. The use of refluxing methanol provides sufficient thermal energy for the dehydration step while being an excellent solvent for the reactants.

Materials:

-

This compound

-

Substituted Aromatic Aldehyde (e.g., Salicylaldehyde, Vanillin)

-

Methanol (Absolute)

-

Glacial Acetic Acid (Catalytic amount)

-

Round-bottom flask, Condenser, Magnetic stirrer/hotplate, Beakers, Buchner funnel.

Procedure:

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute methanol. Stir until fully dissolved.

-

Aldehyde Addition: To this solution, add the selected aromatic aldehyde (10 mmol) dropwise while stirring. An immediate color change is often observed.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. This acid catalysis facilitates the dehydration of the carbinolamine intermediate.

-

Reflux: Equip the flask with a condenser and reflux the mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to promote precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove unreacted starting materials.

-

Drying and Recrystallization: Dry the product in a desiccator. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[10][11]

Protocol 2: Green Synthesis via Microwave Irradiation

This protocol offers an environmentally benign alternative, significantly reducing reaction times and often avoiding the need for bulk solvents.[10][12]

Materials:

-

This compound

-

Substituted Aromatic Aldehyde

-

Ethanol (minimal amount)

-

Microwave-safe reaction vessel

-

Domestic or scientific microwave oven

Procedure:

-

Mixing: In a microwave-safe vessel, combine this compound (5 mmol) and the aromatic aldehyde (5 mmol).

-

Solvent Addition: Add a minimal amount of ethanol (e.g., 2-3 mL) to create a slurry.

-

Irradiation: Place the vessel in the microwave oven and irradiate at a low to medium power setting (e.g., 200-400 W) for short intervals (30-60 seconds).[10]

-

Monitoring: After each interval, carefully remove the vessel, cool it slightly, and check the reaction progress (a solid product should form). Total irradiation time is typically 2-5 minutes.

-

Work-up: Once the reaction is complete (as determined by the consumption of reactants via TLC), allow the mixture to cool to room temperature.

-

Purification: Add a small amount of cold ethanol to the solid mass, break it up with a spatula, and collect the product by vacuum filtration. Wash with cold ethanol and dry.

Characterization of Synthesized Schiff Bases

Confirmation of the product's identity and purity is paramount. A combination of spectroscopic methods should be employed.

4.1 Infrared (IR) Spectroscopy:

-

Key Disappearance: Look for the disappearance of the strong C=O stretching band from the aldehyde (around 1670-1720 cm⁻¹) and the N-H stretching vibrations from the amine precursor.

-

Key Appearance: The most crucial evidence is the appearance of a new, strong absorption band in the region of 1580-1650 cm⁻¹ , which is characteristic of the C=N (azomethine) bond stretch.[13][14]

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The definitive signal for Schiff base formation is the appearance of a singlet in the δ 8.0-9.0 ppm region, corresponding to the azomethine proton (-CH=N-).[13][15] The integration of this peak should correspond to one proton. Other signals from the aromatic and aliphatic portions of the molecule should also be assigned to confirm the full structure.

-

¹³C NMR: The carbon of the azomethine group (C=N) will typically appear in the δ 158-165 ppm range.[13][16]

4.3 Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the synthesized compound. The observed molecular ion peak [M+H]⁺ should match the calculated molecular weight of the target Schiff base.[17]

| Technique | Key Feature to Observe | Typical Range/Value |

| FT-IR | C=N (Azomethine) Stretch | 1580-1650 cm⁻¹ |

| ¹H NMR | -CH=N- (Azomethine) Proton | δ 8.0-9.0 ppm (singlet) |

| ¹³C NMR | -C =N- (Azomethine) Carbon | δ 158-165 ppm |

| Mass Spec | Molecular Ion Peak [M+H]⁺ | Corresponds to Calculated MW |

Workflow and Applications Overview

The synthesis of these Schiff bases is the first step in a larger workflow aimed at developing new functional materials and therapeutic agents.

Caption: From starting materials to advanced applications.

Key Application Areas:

-

Coordination Chemistry: These Schiff bases are excellent ligands for forming stable and often colorful complexes with transition metals like Cu(II), Ni(II), Co(II), and Zn(II).[4][8]

-

Catalysis: The resulting metal complexes are widely studied as catalysts for various organic transformations, including oxidation, reduction, and polymerization reactions.[6][7][18]

-

Medicinal Chemistry: The imine group is crucial for a range of biological activities. These compounds and their metal complexes are screened for antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][5][18][19]

-

Sensors: The ability of these compounds to bind selectively with certain metal ions makes them promising candidates for the development of chemical sensors.[19]

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. ijfmr.com [ijfmr.com]

- 3. jetir.org [jetir.org]

- 4. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. allsubjectjournal.com [allsubjectjournal.com]

- 9. worldwidejournals.com [worldwidejournals.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 14. ajol.info [ajol.info]

- 15. ijrar.org [ijrar.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. scienceopen.com [scienceopen.com]

- 18. journalijsra.com [journalijsra.com]

- 19. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Metal Complexes of (E)-4-aminopent-3-en-2-one as Potential Therapeutic Agents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract